N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline
CAS No.: 70627-52-0
Cat. No.: VC20844062
Molecular Formula: C20H16FNO
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70627-52-0 |
---|---|
Molecular Formula | C20H16FNO |
Molecular Weight | 305.3 g/mol |
IUPAC Name | N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine |
Standard InChI | InChI=1S/C20H16FNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2 |
Standard InChI Key | IWNBEFDVKWCBFY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F |
Introduction
Chemical Properties and Structure
Molecular Identity and Physical Properties
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline possesses distinct chemical and physical properties that make it valuable for various applications. The compound is characterized by its molecular formula C₂₀H₁₆FNO and a molecular weight of 305.35 g/mol . In terms of appearance, it typically presents as a solid that ranges from white to light yellow powder or crystals, and in some cases, it may appear as a very dark orange solid . The physical state of this compound at room temperature (20°C) is solid, with a melting point range of 134-138°C, often cited more specifically as 136-138°C .
The compound has specific solubility characteristics that influence its handling and applications. It is slightly soluble in various organic solvents including acetonitrile, chloroform, and methanol, often requiring sonication to facilitate dissolution . It demonstrates better solubility in toluene, making this solvent preferable for certain reactions and applications . The predicted boiling point of the compound is approximately 455.2±35.0°C, and it has a density of 1.07 g/cm³ . The pKa value is estimated at 3.71±0.50, indicating its acidic properties under specific conditions .
Table 1: Physical and Chemical Properties of N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline
Structural Features and Chemical Reactivity
The structure of N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline features several important components that contribute to its chemical behavior and applications. The compound contains an imine linkage (C=N) formed between 4-fluoroaniline and 4-(benzyloxy)benzaldehyde. This imine bond is a key reactive site that can participate in various transformations. The compound's structure includes a benzyloxy group attached to one aromatic ring and a fluoro substituent on the other aromatic ring, creating a molecule with distinct electronic and steric properties.
The presence of the fluorine atom introduces specific reactivity patterns and can enhance metabolic stability in pharmaceutical applications. The benzyloxy group contributes to the compound's lipophilicity and serves as a protecting group that can be selectively removed under appropriate conditions. This structural versatility makes N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline particularly valuable as a synthetic intermediate.
The imine functionality (C=N) is susceptible to nucleophilic attack, making the compound useful in various condensation reactions and cycloadditions. This reactivity profile explains its importance in the synthesis of complex heterocyclic structures, including those found in pharmaceutical compounds. The compound's structure also allows for modification at multiple positions, enabling the creation of diverse derivatives with tailored properties.
Synthesis Methods
The synthesis of N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline involves several strategic approaches, with the most common method being the condensation reaction between 4-fluoroaniline and 4-(benzyloxy)benzaldehyde. This reaction typically proceeds through an imine formation mechanism, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N bond characteristic of imines . The reaction is often conducted in the presence of solvents such as ethanol or N,N-dimethylformamide to facilitate the process.
The synthesis pathway generally involves the following steps: First, 4-hydroxybenzaldehyde undergoes a Williamson ether synthesis with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate to produce 4-(benzyloxy)benzaldehyde. This intermediate is then reacted with 4-fluoroaniline to form the target compound through condensation and dehydration . The reaction may be enhanced by the use of catalysts or dehydrating agents to improve yields and reaction rates.
An alternative approach may involve the reaction of 4-[[(4-Fluorophenyl)imino]methyl]-phenol with benzyl bromide or benzyl chloride to directly introduce the benzyloxy group. This method can be advantageous in certain scenarios, particularly when starting from different precursors . The choice of synthetic route often depends on the availability of starting materials, desired purity, scale of production, and specific reaction conditions required.
The raw materials required for the synthesis typically include ethanol, ethyl acetate, N,N-dimethylformamide, potassium carbonate, sodium sulfate, potassium iodide, benzyl bromide or benzyl chloride, petroleum ether, 4-hydroxybenzaldehyde, and 4-fluoroaniline . The purification of the final product is commonly achieved through recrystallization or column chromatography to ensure high purity levels, with commercial products typically offering purity greater than 98% .
Applications
Pharmaceutical Applications
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline plays a significant role in pharmaceutical research and development, serving as a key intermediate in the synthesis of various important drug compounds. One of its most notable applications is in the synthesis of Ezetimibe, a widely used cholesterol-lowering medication that works by reducing intestinal cholesterol absorption . The compound's structural features make it an ideal precursor for creating the β-lactam ring structure found in Ezetimibe and similar pharmaceuticals.
Additionally, this compound serves as an intermediate in the synthesis of Linezolid (L466500), an oxazolidinone-class antibiotic used to treat infections caused by gram-positive bacteria . Linezolid is particularly valuable in clinical settings for addressing infections caused by resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's involvement in antibiotic synthesis highlights its importance in addressing significant public health challenges related to antimicrobial resistance.
Furthermore, N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline is utilized in the development of anti-cancer agents due to its ability to inhibit specific cellular pathways . The fluorine substituent enhances the metabolic stability and bioavailability of resulting drug candidates, while the benzyloxy group can be modified to optimize pharmacokinetic properties. Research continues to explore its potential in creating novel therapeutic agents with improved efficacy and reduced side effects.
Material Science Applications
In the field of material science, N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline contributes to the formulation of advanced materials with enhanced properties. The compound is particularly valuable in the development of polymers and coatings that require superior thermal stability and chemical resistance . Its structural features allow for incorporation into polymer chains, introducing specific functional properties that can be tailored for various applications.
The compound's aromatic structure with fluorine substitution contributes to materials with improved durability and performance under challenging environmental conditions. These properties make resulting materials suitable for applications in industries requiring high-performance coatings, such as automotive, aerospace, and electronics manufacturing. The presence of the benzyloxy group also provides opportunities for cross-linking and further modification of material properties.
Research in photochemistry has also utilized N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline due to its unique photophysical properties. The compound contributes to advancements in solar energy conversion technologies, where materials with specific light-absorption and energy-transfer capabilities are essential . Its application in this area demonstrates the compound's versatility beyond traditional chemical synthesis roles.
Research and Analytical Applications
Beyond pharmaceutical and material applications, N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline serves important functions in various research contexts. The compound is utilized in the creation of fluorescent probes for biological imaging, enabling the visualization of cellular processes in real-time . Its fluorine-containing structure contributes to specific fluorescence properties that can be exploited for tracking biological molecules and processes.
In organic synthesis research, chemists leverage the compound's unique structure for creating complex organic molecules with desired properties . It serves as a model compound for studying various reaction mechanisms, particularly those involving imine functionality. The insights gained from such studies contribute to broader understanding of organic reaction pathways and enable the development of new synthetic methodologies.
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